ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate
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Overview
Description
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate is an organic compound with a complex structure that includes a benzofuran ring, a cyclopropyl group, and a bromo-propoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the cyclopropyl group and the bromo-propoxy side chain. The final step involves esterification to form the ethyl ester.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Addition of Bromo-Propoxy Side Chain: The bromo-propoxy side chain is typically added through a nucleophilic substitution reaction using 3-bromopropanol and a suitable base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromo group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromo-propoxy side chain and the benzofuran core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-propoxy)-benzoic acid methyl ester
- Ethyl 3-bromopropionate
- 3-Bromophenylboronic acid
Uniqueness
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate is unique due to its combination of a benzofuran core, a cyclopropyl group, and a bromo-propoxy side chain. This combination imparts specific chemical properties and biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C17H19BrO4 |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H19BrO4/c1-2-20-17(19)16-14(11-7-8-11)15-12(21-10-4-9-18)5-3-6-13(15)22-16/h3,5-6,11H,2,4,7-10H2,1H3 |
InChI Key |
BZISZFKLGJELEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCBr)C3CC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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